![molecular formula C16H11Cl2N3O2 B2645864 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide CAS No. 891131-67-2](/img/structure/B2645864.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
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Overview
Description
“N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has a dichlorophenyl group and a methylbenzamide group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The dichlorophenyl and methylbenzamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, along with the dichlorophenyl and methylbenzamide groups. The dichlorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide” could potentially undergo a variety of chemical reactions. These could include substitution reactions, as well as reactions specific to the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Antimicrobial Activity
- A study on the synthesis and antimicrobial evaluation of certain oxadiazoles found that compounds like 3,5-diphenylchlorinated-1,2,4-oxadiazoles displayed notable antimicrobial properties (Machado et al., 2005).
- Another research focused on the antimicrobial screening of thiazolidin-4-one derivatives incorporating thiazole ring, demonstrating significant therapeutic potential against bacterial and fungal infections (Desai et al., 2013).
Anticancer Activity
- A 2021 study synthesized and evaluated the anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing promising results against various cancer cell lines (Ravinaik et al., 2021).
Enzyme Inhibition
- Research on the synthesis of novel compounds derived from 1,2,4-triazole and 1,3,4-oxadiazole demonstrated significant inhibition of enzymes like lipase and α-glucosidase, which are important for metabolic regulation (Bekircan et al., 2015).
Antioxidant Properties
- The synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed compounds with significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).
Anti-inflammatory Activities
- A study synthesized a new series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones and evaluated their anti-inflammatory activity, with several compounds showing significant results (Koksal et al., 2013).
Fungicidal Activities
- Research on the synthesis of 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazoles revealed that most of these compounds exhibited good fungicidal activities against pathogens like Fusarium oxysporum and Botrytis cinerea (Long et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJKFCNIZTRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
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